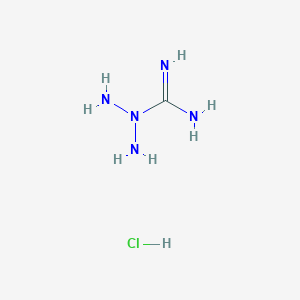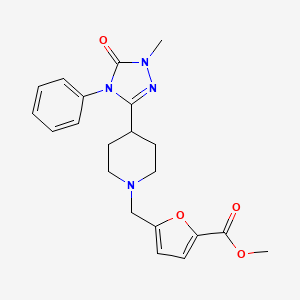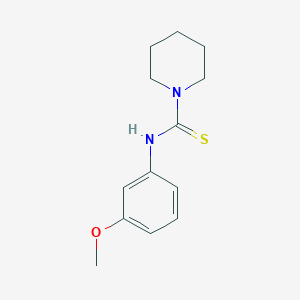
N',N'-Diaminoguanidine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-Diaminoguanidine monohydrochloride is a chemical compound with the molecular formula CH8ClN5 . It is a white to almost white powder . It is also known by other names such as 1,3-diaminoguanidine hydrochloride, 1,2-diaminoguanidine hydrochloride, and carbonimidic dihydrazide .
Synthesis Analysis
The synthesis of N’,N’-Diaminoguanidine monohydrochloride involves condensation reactions. It can react with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .Molecular Structure Analysis
The molecular structure of N’,N’-Diaminoguanidine monohydrochloride is represented by the SMILES stringC(=NN)(N)NN.Cl . The InChI key for this compound is HAZRIBSLCUYMQP-UHFFFAOYSA-N . Chemical Reactions Analysis
N’,N’-Diaminoguanidine monohydrochloride undergoes condensation reactions with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .Physical and Chemical Properties Analysis
N’,N’-Diaminoguanidine monohydrochloride has a molecular weight of 125.56 g/mol . It has a melting point of 178°C to 182°C . It is soluble in water, with a solubility of 50 mg/mL .Aplicaciones Científicas De Investigación
Analytical Chemistry
N',N'-Diaminoguanidine monohydrochloride can be determined using HPLC (High-Performance Liquid Chromatography). A study by Shen Ke-jin (2014) employed a chromatographic column packed with C8 and a mobile phase of methanol and ammonium acetate buffer. This method effectively separates this compound from similar compounds, demonstrating its utility in analytical chemistry for precise quantification (Shen Ke-jin, 2014).
Solar Cell Technology
Jiaxu Yao et al. (2019) researched the use of 1,3-diaminoguanidine monohydrochloride as an additive in MAPbI3 film for perovskite solar cells. The addition increased the grain size and reduced trap density in the solar cells, leading to a significant efficiency improvement from 19.1% to 20.3% (Yao et al., 2019).
Chemical Synthesis
Research by F. Scott et al. (2007) highlighted the role of diaminoguanidine as an intermediate in producing various diheterocyclic systems. Their study provided insights into new synthesis routes and reactions involving diaminoguanidine, expanding its applications in chemical synthesis (Scott et al., 2007).
Environmental Applications
Song Cheng et al. (2021) developed an adsorbent using 1,3-diaminoguanidine monohydrochloride for selective and efficient removal of Pb(II) from aqueous solutions. Their study demonstrated the potential of modified crofton weed with 1,3-diaminoguanidine monohydrochloride in environmental cleanup applications (Cheng et al., 2021).
Material Science
L. Tang et al. (2018) explored the synthesis of Ruthenium(II) complexes using N,N'-diaminoguanidine hydrochloride. These complexes have potential applications in materials science, particularly in the development of new materials with unique properties (Tang et al., 2018).
Fluorescence and Sensing Technologies
Bei Wang et al. (2018) synthesized guanidinium chloride derivatives using 1,3-diaminoguanidine monohydrochloride. These compounds showed selective color changes and absorption spectrum shifts, suggesting applications in fluorescence and sensing technologies (Wang et al., 2018).
Safety and Hazards
N’,N’-Diaminoguanidine monohydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Mecanismo De Acción
Target of Action
N’,N’-Diaminoguanidine monohydrochloride is primarily used as an intermediate in the synthesis of the anti-coccidial drug, chlorbenzamidine . The primary targets of this compound are the coccidia parasites that infect chickens, rabbits, and other animals .
Mode of Action
It is known to undergo condensation reactions with various aldehydes and ketones to yield bis guanidine derivatives . These derivatives may interact with the biological targets in the host organism or the parasite, leading to the observed anti-coccidial effects.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of chlorbenzamidine, an anti-coccidial drug . Chlorbenzamidine likely disrupts the life cycle of the coccidia parasites, thereby exerting its therapeutic effects.
Pharmacokinetics
It is soluble in water , which suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as the route of administration and the presence of other compounds.
Result of Action
The primary result of the action of N’,N’-Diaminoguanidine monohydrochloride is the synthesis of chlorbenzamidine, an effective anti-coccidial drug . Chlorbenzamidine is known to have broad-spectrum, high-efficiency, low-toxicity, and convenient administration . It is primarily used to treat coccidiosis in chickens, rabbits, and other animals .
Action Environment
The action, efficacy, and stability of N’,N’-Diaminoguanidine monohydrochloride can be influenced by various environmental factors. For instance, the compound is hygroscopic , which means it absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, its solubility in water suggests that the presence of water could influence its action and distribution in the body.
Análisis Bioquímico
Biochemical Properties
N’,N’-Diaminoguanidine monohydrochloride has been found to act as a substrate for horseradish peroxidase and peroxidases in Mycobacterium tuberculosis extracts . This suggests that it can interact with these enzymes and potentially influence their activity.
Molecular Mechanism
It is known to bind to certain enzymes, such as horseradish peroxidase, suggesting that it may exert its effects at the molecular level through enzyme inhibition or activation
Propiedades
IUPAC Name |
1,1-diaminoguanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7N5.ClH/c2-1(3)6(4)5;/h4-5H2,(H3,2,3);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIZLHIMZCLSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2871405.png)
![2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2871406.png)


![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2871412.png)
![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2871414.png)
![4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2871415.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2871419.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol](/img/structure/B2871421.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2871423.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2871425.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2871427.png)
